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Compound of Interest

Compound Name: (±)-Darifenacin-d4

Cat. No.: B7853871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated analog

of Darifenacin, for research and development purposes. It covers the compound's core

properties, relevant signaling pathways, experimental protocols, and a list of suppliers.

Introduction to (±)-Darifenacin-d4
(±)-Darifenacin-d4 is the deuterated form of (±)-Darifenacin, a selective M3 muscarinic

acetylcholine receptor antagonist. The incorporation of deuterium (d4) on the ethylamine side

chain makes it an ideal internal standard for the quantification of Darifenacin in biological

samples using mass spectrometry-based methods. Darifenacin itself is primarily used in the

treatment of overactive bladder by inhibiting involuntary bladder contractions.[1][2][3] Its

selectivity for the M3 receptor subtype is a key feature, minimizing side effects associated with

the blockade of other muscarinic receptors.[2][3][4]

Suppliers of (±)-Darifenacin-d4 for Research
A critical step for any research endeavor is the procurement of high-quality reagents. The

following table summarizes key suppliers of (±)-Darifenacin-d4.
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Supplier Product Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Cayman

Chemical
Darifenacin-d4 1189701-43-6 C₂₈H₂₆D₄N₂O₂ 430.6

Toronto

Research

Chemicals (TRC)

rac Darifenacin-

d4
1189701-43-6 C₂₈H₂₆D₄N₂O₂ 430.57

Santa Cruz

Biotechnology,

Inc.

rac Darifenacin-

d4
1189701-43-6 C₂₈H₂₆D₄N₂O₂ 430.57

Simson Pharma

Limited
Darifenacin-D4 1189701-43-6 C₂₈H₂₆D₄N₂O₂ 430.57

Sussex

Research

Laboratories Inc.

rac-Darifenacin-

d4
1189701-43-6 C₂₈H₂₆D₄N₂O₂ 430.55

Mechanism of Action and Signaling Pathway
Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic

acetylcholine receptor.[1][2][3] These receptors are predominantly found on the smooth muscle

of the urinary bladder and are responsible for mediating bladder contractions.[2][5] The

signaling cascade initiated by the activation of the M3 receptor is depicted below.
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M3 Receptor Signaling Pathway

Experimental Protocols
Quantification of Darifenacin in Plasma using LC-MS/MS
with (±)-Darifenacin-d4 as an Internal Standard
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the determination of Darifenacin in human plasma.

Workflow:
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LC-MS/MS Quantification Workflow
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Methodology:

Sample Preparation:

To 100 µL of plasma, add a known concentration of (±)-Darifenacin-d4 as the internal

standard (IS).

Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., Diethyl ether:

Dichloromethane, 80:20 v/v).

Vortex and centrifuge the samples.

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase.[6][7]

LC-MS/MS Conditions:

Chromatographic Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium

acetate) is typical.

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to

product ion transitions for Darifenacin (m/z 427.3 → 147.3) and Darifenacin-d4 (m/z 431.4

→ 151.2) are monitored.[7]

Data Analysis:

The concentration of Darifenacin in the plasma samples is determined by calculating the

peak area ratio of the analyte to the internal standard and comparing it to a standard

curve.

In Vitro Receptor Binding Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b7853871?utm_src=pdf-body
https://www.itmedicalteam.pl/articles/bioanalytical-method-development-and-validation-of-darifenacin-in-human-plasma-by-lcmsms-and-its-application-in-bioequiv-101406.html
https://www.researchgate.net/publication/258404355_Method_Development_and_Validation_of_Darifenacin_in_Rat_Plasma_by_Liquid_Chromatography-Tandem_Mass_Spectrometry_Application_to_a_Pharmacokinetic_Study
https://www.researchgate.net/publication/258404355_Method_Development_and_Validation_of_Darifenacin_in_Rat_Plasma_by_Liquid_Chromatography-Tandem_Mass_Spectrometry_Application_to_a_Pharmacokinetic_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7853871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a competitive receptor binding assay to determine the affinity of a test

compound for the M3 muscarinic receptor.

Methodology:

Receptor Preparation:

Prepare cell membrane homogenates from a cell line expressing the human M3

muscarinic receptor.

Assay Setup:

In a 96-well filter plate, add the receptor preparation, a fixed concentration of a

radiolabeled ligand that binds to the M3 receptor (e.g., [³H]-scopolamine), and varying

concentrations of the test compound (e.g., Darifenacin).

Incubate to allow binding to reach equilibrium.

Separation and Detection:

Separate the bound from the free radioligand by vacuum filtration.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand).

Calculate the equilibrium dissociation constant (Ki) for the test compound using the

Cheng-Prusoff equation.

Quantitative Data Summary
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The following tables summarize key quantitative data related to the efficacy and

pharmacokinetic properties of Darifenacin.

Table 1: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week study)[8][9]

Parameter Placebo (n=164)
Darifenacin 7.5 mg
(n=229)

Darifenacin 15 mg
(n=115)

Median Reduction in

Incontinence

Episodes/week

-55.9%
-67.7% (p=0.010 vs

placebo)

-72.8% (p=0.017 vs

placebo)

Reduction in

Micturition

Frequency/day

-1.8
-2.4 (p<0.001 vs

placebo)

-2.7 (p<0.001 vs

placebo)

Increase in Mean

Volume Voided (mL)
+20.1

+32.2 (p<0.040 vs

placebo)

+41.5 (p<0.001 vs

placebo)

Table 2: Pharmacokinetic Parameters of Darifenacin

Parameter Value

Protein Binding ~98%

Metabolism Primarily via CYP2D6 and CYP3A4

Elimination Half-life 13-19 hours

Excretion ~60% urine, ~40% feces

Conclusion
(±)-Darifenacin-d4 is an essential tool for researchers and drug development professionals

working with Darifenacin. Its use as an internal standard ensures accurate and reliable

quantification in pharmacokinetic and bioequivalence studies. Understanding the mechanism of

action of Darifenacin and its interaction with the M3 muscarinic receptor signaling pathway is

crucial for the development of new therapies for overactive bladder and other related
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conditions. The experimental protocols and data presented in this guide provide a solid

foundation for further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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